Oxazolidine, 3-methyl-

Description

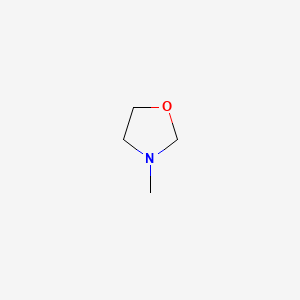

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-5-2-3-6-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKSTXGVEUSZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075220 | |

| Record name | Oxazolidine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27970-32-7 | |

| Record name | 3-Methyloxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27970-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazolidine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027970327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical and physical properties of 3-methyl-oxazolidine?

An In-Depth Technical Guide to 3-Methyl-Oxazolidine for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-methyl-oxazolidine (CAS No. 27970-32-7). Synthesized from the foundational principles of heterocyclic chemistry, this compound serves as a versatile intermediate and building block in various scientific domains. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support its practical application. We will delve into its structural characteristics, spectroscopic data, reaction mechanisms, and safety considerations, grounding all claims in authoritative references.

Introduction and Core Concepts

3-Methyl-oxazolidine, also known as N-methyl-1,3-oxazolidine, is a five-membered saturated heterocycle containing both nitrogen and oxygen atoms. It belongs to the broader class of oxazolidines, which are formally derived from the condensation of a β-amino alcohol with an aldehyde or ketone.[1][2] In the case of 3-methyl-oxazolidine, the parent precursors are N-methylethanolamine and formaldehyde.

The presence of both a Lewis basic nitrogen and an oxygen atom within the ring imparts a unique reactivity profile, making it a valuable synthon in organic chemistry. Its primary utility stems from its role as a stable, yet reactive, masked formaldehyde and a building block for more complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory or industrial setting. The key properties of 3-methyl-oxazolidine are summarized below.

Table 1: Physical and Chemical Properties of 3-Methyl-Oxazolidine

| Property | Value | Source(s) |

| CAS Number | 27970-32-7 | [3] |

| Molecular Formula | C₄H₉NO | [3] |

| Molecular Weight | 87.12 g/mol | [3] |

| IUPAC Name | 3-methyl-1,3-oxazolidine | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 86 °C | [4] |

| Density | 0.959 g/cm³ | [4] |

| Flash Point | 16 °C (Closed Cup) | [4] |

| Vapor Pressure | 67.5 mmHg at 25 °C | |

| pKa (Predicted) | 7.45 ± 0.20 | [4] |

| Solubility | Soluble in polar solvents (water, alcohols) | [1] |

Note on Boiling Point: There are conflicting reports in the literature regarding the boiling point, with some sources citing approximately 150 °C.[1] However, the more frequently cited value in chemical supplier databases is 86 °C, which should be used as the primary reference point, albeit with the caution that the pressure is often not specified.

Spectroscopic Data for Structural Elucidation

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the N-methyl protons, and two triplets for the two sets of methylene protons (-N-CH₂- and -O-CH₂-). A singlet is also expected for the methylene protons at the 2-position (-N-CH₂-O-).

-

¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the N-methyl carbon, and the three methylene carbons of the heterocyclic ring.[3]

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z = 87. Key fragmentation patterns in amines and ethers involve alpha-cleavage. For 3-methyl-oxazolidine, the most prominent fragment is expected at m/z = 42, resulting from the loss of the CH₂O group and rearrangement. Other significant fragments would include m/z = 57 and m/z = 86.[3][5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The prominent C-O and C-N stretching bands are expected in the fingerprint region, typically around 1100-1200 cm⁻¹. The absence of a C=O band (around 1700 cm⁻¹) and an N-H band (around 3300 cm⁻¹) distinguishes it from oxazolidinones and unsubstituted oxazolidines.[7][8][9]

Synthesis and Reaction Mechanisms

Synthesis of 3-Methyl-Oxazolidine

The most common and direct method for synthesizing 3-methyl-oxazolidine is the condensation reaction between N-methylethanolamine and formaldehyde.[10] This reaction is typically performed in a suitable solvent and may require a dehydrating agent to drive the equilibrium towards the product.

Mechanism of Formation

The formation of the oxazolidine ring does not proceed through an enamine intermediate, but rather through a two-step process involving a hemiaminal and a transient iminium ion.[7][11][12]

Caption: Mechanism of 3-methyl-oxazolidine synthesis.

Experimental Protocol: Synthesis of 3-Methyl-Oxazolidine

This protocol is a generalized procedure based on established methods for oxazolidine synthesis.[10][11]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylethanolamine (1.0 eq). Dilute with a suitable solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.0-1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, to the reaction mixture to remove the water formed during the reaction and drive the equilibrium.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Workup: Once the reaction is complete, filter off the dehydrating agent. Wash the filtrate with brine to remove any remaining water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-methyl-oxazolidine.

Key Reactions and Reactivity

Hydrolysis: Ring-Opening Reaction

3-Methyl-oxazolidine is susceptible to hydrolysis, particularly under acidic conditions, which reverses its formation to yield N-methylethanolamine and formaldehyde.[13] This property is exploited in applications where it serves as a formaldehyde-releasing agent.[1] The mechanism involves protonation of the ring oxygen or nitrogen, followed by nucleophilic attack of water to open the ring. Studies on related N-methyl oxazolidines show they are relatively stable compared to N-phenyl derivatives.[13]

Caption: Acid-catalyzed hydrolysis of 3-methyl-oxazolidine.

Nucleophilicity of the Nitrogen Atom

The nitrogen atom in 3-methyl-oxazolidine is a nucleophile and can react with various electrophiles, such as alkyl halides.[1] This allows for the introduction of substituents at the nitrogen position, although this requires cleavage and reformation of the oxazolidine ring if the N-methyl group is to be replaced.

Applications in Research and Development

Protecting Group Chemistry

The oxazolidine moiety is a well-established protecting group for 1,2-amino alcohols and for aldehydes/ketones.[14] The formation of the 3-methyl-oxazolidine ring masks the aldehyde functionality of formaldehyde and the secondary amine and hydroxyl groups of N-methylethanolamine. The ring is stable under neutral and basic conditions but can be readily cleaved under mild acidic conditions to deprotect the functional groups.[15]

Formaldehyde-Releasing Agent

Due to its susceptibility to hydrolysis, derivatives of 3-methyl-oxazolidine are used in industrial applications as biocides.[1] These compounds act as formaldehyde reservoirs, slowly releasing formaldehyde into an aqueous environment to provide sustained antimicrobial activity while minimizing the hazards associated with handling free formaldehyde.

Role in Asymmetric Synthesis: A Clarification

While the broader class of oxazolidine derivatives, specifically oxazolidinones , are famous as chiral auxiliaries in asymmetric synthesis (e.g., Evans auxiliaries), 3-methyl-oxazolidine itself is not typically used for this purpose.[16] The utility of Evans' auxiliaries stems from the N-acylated oxazolidin-2-one structure, which allows for the formation of a rigid, chelated enolate that directs the stereoselective alkylation at the α-carbon.[17] Simple oxazolidines like 3-methyl-oxazolidine lack the carbonyl group necessary for this mode of action.

Safety, Handling, and Toxicity

3-Methyl-oxazolidine is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazards: It is classified as a highly flammable liquid and vapor and causes serious eye damage.[3]

-

Toxicity: It is reported to be a poison by ingestion and skin contact and is a severe eye irritant.[4] Upon heating to decomposition, it may emit toxic nitrogen oxides (NOx).[4]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a respirator with an appropriate organic vapor cartridge.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Recommended storage is at 2-8°C, protected from light.[4]

-

Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations.

Conclusion

3-Methyl-oxazolidine is a valuable heterocyclic compound with a well-defined set of chemical and physical properties. Its synthesis from N-methylethanolamine and formaldehyde is straightforward, and its reactivity is dominated by the nucleophilic nitrogen and its susceptibility to acid-catalyzed hydrolysis. While its applications in drug development are more as a structural motif or intermediate rather than a direct chiral auxiliary, its role as a protecting group and a formaldehyde donor is significant. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362–3371. Retrieved from [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 214264, Oxazolidine, 3-methyl-. PubChem. Retrieved from [Link]

-

Yaya, A. R., Girard, M., Belkhadem, K., Piard, R., Decken, A., Choinière, C., Cloutier, P. L., Lesage, J., & Breau, L. (2022). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 7(22), 18688–18701. Retrieved from [Link]

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme.

-

Wikipedia contributors. (2023). Oxazolidine. Wikipedia. Retrieved from [Link]

-

Xalilov, A. R., Zülfüqarlı, R. İ., & Mahmudov, K. T. (2020). Environmentally benign synthesis of new 1,3-oxazolidines and azomethynes on the base of arylaminopropanols. ANAS Transactions, Issue Chemistry, 40(1), 20-25. Retrieved from [Link]

-

Palanimurugan, R., & Raghunathan, R. (2015). Diastereoselective alkylation of 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 43(1), 37-41. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,3'-methylenebis[5-methyloxazolidine]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

-

Jackson, R. F., & Wythes, M. J. (2003). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. Organic & Biomolecular Chemistry, 1(7), 1106–1111. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Yaya, A. R., et al. (2022). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ResearchGate. Retrieved from [Link]

-

Al Adhreai, A., et al. (2024). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). ResearchGate. Retrieved from [Link]

- Ojima, I. (2000). Preparation of oxazolidine. Google Patents.

Sources

- 1. Buy Oxazolidine, 3-methyl- (EVT-400349) | 27970-32-7 [evitachem.com]

- 2. Oxazolidine - Wikipedia [en.wikipedia.org]

- 3. Oxazolidine, 3-methyl- | C4H9NO | CID 214264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxazolidine, 3-methyl- CAS#: 27970-32-7 [m.chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 15. EP1099696A2 - Preparation of oxazolidine - Google Patents [patents.google.com]

- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 17. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

Introduction: The Versatility of a Core Heterocycle

An In-depth Technical Guide to the Synthesis of 3-Methyl-Oxazolidine

3-Methyl-oxazolidine (CAS: 27970-32-7) is a five-membered heterocyclic compound featuring both nitrogen and oxygen atoms.[1] This structure is a cornerstone in various fields of synthetic and industrial chemistry. While seemingly simple, its chemical properties make it a valuable building block in pharmaceutical synthesis, a key component in the formulation of controlled-release biocides, and a useful analytical standard.[2] Oxazolidines, in general, are derived from the condensation of β-amino alcohols with aldehydes or ketones.[2][3][4] This guide provides a detailed exploration of the primary synthesis pathways for 3-methyl-oxazolidine, focusing on reaction mechanisms, field-proven experimental protocols, and the scientific rationale behind the synthetic choices.

Primary Synthesis Pathway: Condensation of N-Methylethanolamine and Formaldehyde

The most direct and widely employed method for synthesizing 3-methyl-oxazolidine is the condensation reaction between N-methylethanolamine and formaldehyde. This reaction is an equilibrium process that necessitates the removal of water to drive the formation of the final product.

Reaction Mechanism: A Stepwise View

The formation of the oxazolidine ring proceeds through a well-understood, two-step mechanism involving nucleophilic addition followed by intramolecular cyclization and dehydration.[5][6]

-

Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of N-methylethanolamine attacking the electrophilic carbonyl carbon of formaldehyde. This step forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield a hemiaminal intermediate.

-

Intramolecular Cyclization & Dehydration: The hydroxyl group of the hemiaminal then acts as a nucleophile, attacking the same carbon atom in an intramolecular fashion. This cyclization event, followed by the elimination of a water molecule, results in the stable 3-methyl-oxazolidine ring.

The overall mechanism is depicted below.

Caption: Evolution of industrial synthesis towards greener methods.

Key Applications in Science and Industry

3-Methyl-oxazolidine is not merely a synthetic target but a versatile tool with important applications.

-

Pharmaceutical Building Block: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). [2]The oxazolidine ring is a stable scaffold that can be incorporated into diverse molecular architectures.

-

Controlled Formaldehyde Release: Certain 3-methyl-oxazolidine derivatives are designed to act as formaldehyde reservoirs. [2]They remain stable under specific conditions (e.g., alkaline pH) but hydrolyze in aqueous environments to slowly release formaldehyde. This controlled release provides potent, broad-spectrum antimicrobial activity in industrial preservatives and metalworking fluids while mitigating the risks associated with free formaldehyde. [2]* Analytical Standards: Due to its stable structure, 3-methyl-oxazolidine and its derivatives are synthesized as analytical standards for the detection and quantification of volatile aldehydes in environmental and workplace safety analyses. [2][3]

Conclusion

The synthesis of 3-methyl-oxazolidine is predominantly achieved through a robust and efficient condensation reaction between N-methylethanolamine and formaldehyde. The simplicity of this pathway, coupled with a clear understanding of its underlying mechanism, allows for high-yield production on both laboratory and industrial scales. As chemical manufacturing continues to embrace greener and more efficient methodologies, the synthesis of this fundamental heterocycle has evolved, reflecting a commitment to sustainable innovation. Its crucial roles as a pharmaceutical intermediate and a functional molecule in material preservation underscore the continued importance of 3-methyl-oxazolidine in modern chemistry.

References

- EvitaChem. (n.d.). Buy Oxazolidine, 3-methyl- (EVT-400349) | 27970-32-7. EvitaChem.

- ResearchGate. (n.d.). Proposed reaction mechanism for the formation of aliphatic....

- ACS Publications. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Methyl-2-oxazolidinone in Pharmaceutical Synthesis.

- Hindawi. (n.d.). Current Updates on Oxazolidinone and Its Significance. PMC.

- MDPI. (n.d.). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II).

- National Institutes of Health. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway.

- ACS Omega. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace.

- PubMed Central. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace.

- National Center for Biotechnology Information. (n.d.). Oxazolidine, 3-methyl-. PubChem.

- PubChemLite. (n.d.). Oxazolidine, 3-methyl- (C4H9NO).

- Canadian Journal of Chemistry. (n.d.). A simple synthesis of oxazolidine and thiazolidine derivatives of hydroxymethylglyceraldehyde acetonide.

- ChemicalBook. (n.d.). Oxazolidine, 3-methyl- CAS#: 27970-32-7.

- ResearchGate. (n.d.). ENVIRONMENTALLY BENIGN SYNTHESIS OF NEW 1,3-OXAZOLIDINES AND AZOMETHYNES ON THE BASE OF ARYLAMINOPROPANOLS.

Sources

- 1. Oxazolidine, 3-methyl- | C4H9NO | CID 214264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Oxazolidine, 3-methyl- (EVT-400349) | 27970-32-7 [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to 3-Methyl-oxazolidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-methyl-oxazolidine (CAS No. 27970-32-7), a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis methodologies, key applications, and critical safety protocols associated with this molecule. The guide emphasizes the causality behind experimental choices and provides actionable, field-proven insights into its utility as a synthetic building block, a chiral auxiliary, and an analytical standard.

Compound Identification and Core Properties

3-Methyl-oxazolidine, with the Chemical Abstracts Service (CAS) number 27970-32-7 , is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms.[1][2][3] Its structure features a methyl group attached to the nitrogen atom of the oxazolidine ring. This seemingly simple molecule is a valuable intermediate in various chemical transformations due to the reactivity conferred by its heteroatoms.[4]

Chemical Structure

The structural representation of 3-methyl-oxazolidine is crucial for understanding its reactivity and stereochemistry.

Caption: Figure 1. Chemical Structure of 3-Methyl-oxazolidine.

Physicochemical Data

A summary of the key physical and chemical properties of 3-methyl-oxazolidine is presented below for quick reference. These properties are fundamental for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 27970-32-7 | [1][2][3] |

| Molecular Formula | C₄H₉NO | [1][2] |

| Molecular Weight | 87.12 g/mol | [2][4] |

| IUPAC Name | 3-methyl-1,3-oxazolidine | [2] |

| Boiling Point | ~150 °C (at standard atmospheric pressure) | [4] |

| Vapor Pressure | 67.5 mmHg at 25°C | [1] |

| Solubility | Soluble in polar solvents like water and alcohols | [4] |

| Appearance | Colorless liquid (typical) |

Synthesis of 3-Methyl-oxazolidine: A Mechanistic Approach

The synthesis of oxazolidines is a classic example of heterocyclic chemistry, typically involving the condensation reaction between a β-amino alcohol and an aldehyde or ketone.[5][6] For 3-methyl-oxazolidine, the most direct pathway is the reaction of N-methylethanolamine with formaldehyde.

Underlying Principles

The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization through the nucleophilic attack of the hydroxyl group on the iminium ion, followed by dehydration to yield the stable oxazolidine ring.[5] The choice of a mild dehydrating agent and an appropriate solvent is critical to drive the equilibrium towards the product.

Caption: Figure 2. General Synthesis of 3-Methyl-oxazolidine.

Experimental Protocol (Representative)

This protocol describes a standard laboratory procedure for the synthesis of 3-methyl-oxazolidine.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-methylethanolamine (1.0 eq) and a suitable solvent such as toluene.

-

Reagent Addition : Add an aqueous solution of formaldehyde (37%, 1.1 eq) dropwise to the stirred solution at room temperature.

-

Dehydration : Heat the reaction mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion. Monitor the volume of water collected.

-

Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup : Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification : The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-methyl-oxazolidine.

Rationale : Toluene is chosen as the solvent to facilitate the azeotropic removal of water, which is the primary driving force for the cyclization. Using a slight excess of formaldehyde ensures the complete conversion of the limiting N-methylethanolamine.

Applications in Research and Development

3-Methyl-oxazolidine's unique structure makes it a valuable tool in several scientific domains, from pharmaceutical synthesis to analytical chemistry.[4]

Synthetic Intermediate in Heterocyclic Chemistry

The oxazolidine ring is a privileged scaffold in medicinal chemistry. 3-Methyl-oxazolidine serves as a versatile building block for constructing more complex heterocyclic systems.[4] The nitrogen atom can act as a nucleophile, enabling substitution reactions, while the ring itself can undergo cyclization to form bicyclic structures.[4] It is a key precursor in the synthesis of certain pharmaceuticals, including some antibiotics where the oxazolidine moiety is a critical pharmacophore.[4]

Chiral Auxiliary in Asymmetric Synthesis

Although 3-methyl-oxazolidine itself is achiral, derivatives created from chiral β-amino alcohols are widely used as chiral auxiliaries. These auxiliaries can control the stereochemical outcome of reactions, which is paramount in the synthesis of enantiomerically pure compounds for drug development.[4]

Formaldehyde-Releasing Agent and Analytical Standard

Derivatives of 3-methyl-oxazolidine can act as controlled formaldehyde-releasing agents.[4] In aqueous environments, they can hydrolyze to release formaldehyde at biocidal concentrations, making them useful in the formulation of industrial preservatives while mitigating the hazards of handling free formaldehyde.[4] Furthermore, 3-methyl-oxazolidine is used as an analytical standard for the detection of volatile aldehydes in various chemical analyses.[4]

Caption: Figure 3. Application Workflow Example.

Safety, Handling, and Storage

Proper handling of 3-methyl-oxazolidine is essential due to its hazardous properties. All personnel should consult the Safety Data Sheet (SDS) before use.

Hazard Identification

-

GHS Classification : The compound is classified as a highly flammable liquid and vapor (H225) and causes serious eye damage (H318).[2]

-

Toxicity : It is considered a poison by ingestion and skin contact and is a severe eye irritant.[1][3] Upon heating to decomposition, it may emit toxic vapors of nitrogen oxides (NOx).[1][3]

Recommended Handling Procedures

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear tightly fitting safety goggles or a face shield.

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection : Wear a lab coat and appropriate protective clothing.

-

-

Fire Safety : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Methyl-oxazolidine is a foundational chemical with significant, albeit nuanced, applications in modern chemistry. Its utility as a synthetic intermediate and analytical tool underscores the importance of simple heterocyclic systems in complex scientific endeavors. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory and beyond.

References

-

Mol-Instincts. Oxazolidine, 3-methyl- 27970-32-7 wiki. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. Oxazolidine, 3-methyl- | C4H9NO | CID 214264. Available from: [Link]

-

Yaya, A. R., et al. (2018). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(10), 14358–14370. Available from: [Link]

-

Yaya, A. R., et al. (2018). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Oxazolidine, 3-methyl- | C4H9NO | CID 214264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxazolidine, 3-methyl- CAS#: 27970-32-7 [m.chemicalbook.com]

- 4. Buy Oxazolidine, 3-methyl- (EVT-400349) | 27970-32-7 [evitachem.com]

- 5. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-Oxazolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-oxazolidine is a heterocyclic organic compound with the molecular formula C4H9NO.[1] As a substituted oxazolidine, it belongs to a class of compounds that are of significant interest in synthetic organic chemistry and drug development. Oxazolidines can serve as chiral auxiliaries, intermediates in the synthesis of complex molecules, and are found in the core structure of some bioactive compounds.[2] A thorough understanding of their structure and purity is paramount, and for this, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools.

Synthesis of 3-Methyl-Oxazolidine: An Overview

The synthesis of 3-methyl-oxazolidine can be achieved through the condensation reaction of N-methylethanolamine with formaldehyde. This reaction is a classic method for the formation of the oxazolidine ring system. The general mechanism involves the formation of a hemiaminal intermediate, followed by cyclization to yield the oxazolidine ring.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the connectivity of the carbon skeleton.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 3-methyl-oxazolidine in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of 3-methyl-oxazolidine in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 2.45 | Singlet | 3H | N-CH ₃ |

| b | 2.60 - 2.75 | Triplet | 2H | N-CH ₂-CH₂-O |

| c | 3.70 - 3.85 | Triplet | 2H | N-CH₂-CH ₂-O |

| d | 4.10 - 4.20 | Singlet | 2H | O-CH ₂-N |

Interpretation:

-

N-CH₃ (a): The methyl group attached to the nitrogen atom is expected to appear as a singlet in the upfield region, around 2.45 ppm. Its integration corresponds to three protons.

-

N-CH₂- (b): The methylene group adjacent to the nitrogen (C5) is predicted to be a triplet around 2.60 - 2.75 ppm due to coupling with the neighboring methylene group (c).

-

-CH₂-O (c): The methylene group adjacent to the oxygen atom (C4) is expected to be deshielded compared to proton (b) and appear as a triplet around 3.70 - 3.85 ppm, coupled with proton (b).

-

O-CH₂-N (d): The methylene group at the 2-position, situated between the oxygen and nitrogen atoms, is the most deshielded and is predicted to appear as a singlet around 4.10 - 4.20 ppm.

Caption: ¹H NMR assignments for 3-methyl-oxazolidine.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Acquisition Mode: Acquire the spectrum in a proton-decoupled mode to simplify the spectrum to single lines for each carbon.

-

Acquisition Parameters: A wider spectral width is used compared to ¹H NMR. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and its longer relaxation times.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum of 3-methyl-oxazolidine in CDCl₃ is summarized below.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 38.5 | N -CH₃ |

| 52.0 | N -CH₂-CH₂-O (C5) |

| 64.0 | N-CH₂-C H₂-O (C4) |

| 85.0 | O-C H₂-N (C2) |

Interpretation:

-

N-CH₃: The methyl carbon attached to the nitrogen is the most upfield signal, predicted around 38.5 ppm.

-

C5 (N-CH₂-): The carbon atom at position 5, adjacent to the nitrogen, is expected at approximately 52.0 ppm.

-

C4 (-CH₂-O): The carbon at position 4, bonded to the electronegative oxygen atom, is deshielded and predicted to appear around 64.0 ppm.

-

C2 (O-CH₂-N): The carbon at position 2 is the most deshielded as it is bonded to both an oxygen and a nitrogen atom. Its chemical shift is predicted to be around 85.0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample like 3-methyl-oxazolidine, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

Expected IR Absorption Bands and Interpretation

Based on the functional groups present in 3-methyl-oxazolidine and data from similar compounds, the following characteristic IR absorption bands are expected:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2950 - 2800 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1200 - 1000 | C-O stretch | Ether-like (C-O-C) |

| 1150 - 1050 | C-N stretch | Aliphatic amine (C-N) |

Interpretation:

-

C-H Stretching: Strong absorptions in the 2950-2800 cm⁻¹ region are characteristic of the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.

-

C-O Stretching: A strong band in the 1200-1000 cm⁻¹ region is expected for the C-O single bond stretching vibration of the ether-like linkage within the oxazolidine ring.

-

C-N Stretching: The C-N stretching vibration of the tertiary amine within the ring is expected to appear in the 1150-1050 cm⁻¹ region.

Caption: Workflow for the synthesis and spectroscopic confirmation of 3-methyl-oxazolidine.

Integrated Spectroscopic Analysis

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and confirmatory analysis of the structure of 3-methyl-oxazolidine.

-

The IR spectrum confirms the presence of the key functional groups: C-H (aliphatic), C-O, and C-N bonds, and the absence of other groups like C=O or O-H, which would indicate impurities or alternative structures.

-

The ¹³C NMR spectrum confirms the presence of four distinct carbon environments, consistent with the molecular structure. The chemical shifts align with the expected electronic effects of the nitrogen and oxygen heteroatoms.

-

The ¹H NMR spectrum provides the most detailed structural information. The number of signals, their chemical shifts, multiplicities, and integrations all correspond to the proposed structure of 3-methyl-oxazolidine. The coupling patterns observed in the triplet signals for the protons at C4 and C5 would confirm their adjacency in the five-membered ring.

By integrating the data from these three spectroscopic techniques, a researcher can confidently verify the identity and purity of a synthesized sample of 3-methyl-oxazolidine.

References

-

PubChem. 3-Methyl-1,3-oxazolidine. National Center for Biotechnology Information. [Link]

-

Yaya, A. R., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]

-

Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

A Technical Guide to the Reactivity Profile of 3-Methyl-1,3-oxazolidine

Foreword: Understanding the 3-Methyl-oxazolidine Core

Welcome to an in-depth exploration of 3-methyl-1,3-oxazolidine, a heterocyclic compound of significant interest in modern organic synthesis and drug development. This guide moves beyond a simple recitation of facts to provide a nuanced understanding of the molecule's reactivity, grounded in mechanistic principles and practical application. As researchers and drug development professionals, our goal is not just to use reagents, but to understand their behavior, predict their transformations, and harness their potential with precision. 3-Methyl-oxazolidine, a saturated five-membered ring containing both nitrogen and oxygen, serves as a fascinating case study in the interplay of stereoelectronics, ring strain, and substituent effects that govern heterocyclic chemistry.

This document is structured to build a comprehensive reactivity profile from the ground up. We will begin with its synthesis, as the method of formation provides the first clues to its stability. We will then dissect the core of its reactivity: the dynamic ring-chain tautomerism that is fundamental to its behavior. This leads into a detailed analysis of its hydrolysis and stability under various conditions, followed by an examination of its roles as both a nucleophile and a latent electrophile. Throughout this guide, we will emphasize the causality behind experimental choices and provide validated protocols, ensuring that the knowledge presented is not only theoretical but immediately applicable in a laboratory setting.

Synthesis of 3-Methyl-oxazolidine: The Foundational Condensation

The most direct and common route to 3-methyl-oxazolidine is the condensation reaction between an N-substituted β-amino alcohol and an aldehyde.[1] Specifically, it is formed from N-methylethanolamine and formaldehyde.

This reaction is an equilibrium process. The causality behind the typical experimental setup is the need to drive this equilibrium toward the cyclic product. This is achieved by efficiently removing the water formed during the reaction. While a Dean-Stark apparatus can be used with azeotropic solvents like toluene, a more common and milder laboratory-scale method involves a chemical dehydrating agent.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 3-methyl-oxazolidine.

Self-Validating Experimental Protocol: Synthesis of 3-Methyl-oxazolidine

This protocol is designed to be self-validating by ensuring conditions that strongly favor product formation and simplify purification. The use of a mild dehydrating agent at room temperature prevents side reactions that could be induced by acid catalysts or high heat.[2]

Materials:

-

N-Methylethanolamine (1.0 equiv)

-

Formaldehyde (37% solution in water, 1.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Sodium Hydroxide (NaOH), 5% aqueous solution

-

Brine (saturated NaCl solution)

-

DCM for extraction

-

Rotary evaporator

-

Standard glassware for reaction and workup

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add N-methylethanolamine (1.0 equiv) and dissolve it in anhydrous DCM (approx. 1 mL per mmol of the amino alcohol).

-

Cool the solution to 0 °C using an ice bath. This is a precautionary step to manage any exotherm from the initial addition of formaldehyde.

-

Slowly add the formaldehyde solution (1.1 equiv) to the stirred solution.

-

Add anhydrous MgSO₄ (a mass ratio of 1:1 with N-methylethanolamine) to the reaction mixture.[2]

-

Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The progress can be monitored by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the MgSO₄.

-

Transfer the filtrate to a separatory funnel and wash with a 5% NaOH solution to remove any unreacted starting material or acidic impurities.

-

Wash the organic layer with brine.

-

Dry the organic layer over fresh anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 3-methyl-oxazolidine as a colorless liquid.[2]

Expert Insight: The choice of anhydrous MgSO₄ is critical. It acts as a neutral, mild dehydrating agent, effectively sequestering the water produced and driving the reaction forward without the need for harsh acid catalysts, which could promote polymerization of formaldehyde or other side reactions.[2]

Core Reactivity: Ring-Chain Tautomerism and Hydrolysis

The entire reactivity profile of 3-methyl-oxazolidine is dominated by its existence in equilibrium with a ring-opened iminium ion. This is known as ring-chain tautomerism.[3][4] The stability of the oxazolidine ring is therefore highly dependent on conditions that favor either the closed (cyclic) or open (acyclic) form.

The Central Equilibrium: Ring-Chain Tautomerism

Caption: Ring-chain tautomerism of 3-methyl-oxazolidine.

This equilibrium is profoundly influenced by pH. In neutral or basic conditions, the cyclic hemiaminal form is heavily favored. However, under acidic conditions, protonation of the ring oxygen facilitates ring-opening to form the more stable, resonance-stabilized iminium cation. This cation is the key intermediate in the hydrolysis of the oxazolidine.

Hydrolytic Stability and Mechanism

Oxazolidines are generally considered labile to acid but relatively stable to base. The hydrolysis regenerates the parent amino alcohol and aldehyde. The rate of this hydrolysis is highly dependent on pH and the substitution pattern on the ring.[5]

Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation: The ring oxygen is protonated in a rapid pre-equilibrium step, making it a better leaving group.

-

Ring Opening: The C-O bond cleaves to form the resonance-stabilized N-methyl-N-(2-hydroxyethyl)methaniminium ion. This is typically the rate-determining step.[6]

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.

-

Deprotonation: Loss of a proton yields an unstable N,O-aminal intermediate, which rapidly decomposes to N-methylethanolamine and formaldehyde.

Caption: Workflow for the acid-catalyzed hydrolysis of 3-methyl-oxazolidine.

Substituent Effects on Stability: Studies on various oxazolidines have established clear structure-activity relationships regarding stability:

-

N-Substitution: Oxazolidines with an N-methyl group are generally more stable towards hydrolysis than those with N-phenyl substituents.[7][8] The electron-withdrawing nature of the phenyl group likely destabilizes the iminium intermediate.

-

C2-Substitution: Steric bulk at the C2 position (derived from the aldehyde) generally decreases the rate of hydrolysis. For instance, oxazolidines derived from pivaldehyde are significantly more stable than those from formaldehyde.[5]

| Oxazolidine Derivative (from Ephedrine) | Carbonyl Source | Half-life at pH 7.4, 37°C | Reference |

| 2-unsubstituted | Formaldehyde | 5 seconds | [5] |

| 2-ethyl | Propionaldehyde | 18 seconds | [5] |

| 2-tert-butyl | Pivaldehyde | 30 minutes | [5] |

| 2,2-dimethyl | Acetone | 4 minutes | [5] |

This table illustrates the general trend of stability with C2-substitution using data from ephedrine-derived oxazolidines as a proxy.

Reactivity as a Nucleophile and Electrophile Precursor

The dual nature of the atoms within the 3-methyl-oxazolidine ring imparts it with both nucleophilic and latent electrophilic character.

Nucleophilicity of the Ring Nitrogen

The nitrogen atom in the 3-methyl-oxazolidine ring possesses a lone pair of electrons and can act as a nucleophile.[1] It can participate in reactions such as Michael additions or substitutions with strong electrophiles. However, this reactivity is often competitive with ring-opening, especially under acidic conditions. In many synthetic applications, the N-acyl oxazolidinone, where the nitrogen is part of a carbamate, is used as the nucleophile, but the parent oxazolidine can react directly under appropriate conditions.[9]

Latent Electrophilicity at C2

The C2 carbon is the primary electrophilic site. While not electrophilic in the neutral cyclic form, upon protonation and ring-opening to the iminium ion, the C2 carbon becomes highly susceptible to attack by nucleophiles. This is the mechanistic basis for its use as a protecting group. A nucleophile can displace the amino alcohol moiety, effectively unmasking the original aldehyde.

This reactivity is exploited in its role as a "masked" formaldehyde equivalent. It can deliver a formaldehyde unit to a strong nucleophile (e.g., a Grignard reagent or an enolate) under conditions that promote ring opening.

Applications in Synthesis

The reactivity profile of 3-methyl-oxazolidine makes it a valuable tool in organic synthesis, primarily as a protecting group and a synthetic building block.

Protecting Group for β-Amino Alcohols and Aldehydes

The formation of the oxazolidine ring is a common strategy for the simultaneous protection of a β-amino alcohol. The ring is stable to many non-acidic reagents (e.g., bases, nucleophiles, some reducing agents) and can be readily cleaved under mild acidic conditions to deprotect both functionalities.[2] Conversely, it can be used to protect volatile or reactive aldehydes like formaldehyde.[2]

Chiral Auxiliary in Asymmetric Synthesis

While 3-methyl-oxazolidine itself is achiral, chiral oxazolidines derived from chiral β-amino alcohols are extensively used as chiral auxiliaries.[1] They can direct the stereochemical outcome of reactions such as alkylations or aldol additions on a group attached to the ring nitrogen. Although our focus is the achiral parent, this application is a major driver of research into oxazolidine chemistry.

Conclusion

The reactivity of 3-methyl-oxazolidine is a study in dynamic equilibrium. Its stability and reaction pathways are not static but are dictated by the surrounding chemical environment, primarily pH. The ring-chain tautomerism between the stable cyclic hemiaminal and the reactive acyclic iminium ion is the central mechanistic feature governing its behavior. This lability under acidic conditions is both its primary vulnerability and its greatest strength, allowing it to serve as an effective protecting group and a synthetic intermediate. For the medicinal chemist and the process scientist, a thorough understanding of this equilibrium is paramount for controlling reaction outcomes, ensuring product stability, and designing novel synthetic strategies.

References

- Title: Buy Oxazolidine, 3-methyl- (EVT-400349)

- Title: Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams Source: PMC - NIH URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II)

- Title: Oxazolidine synthesis Source: Organic Chemistry Portal URL

- Title: Oxazolidine-2-thiones and thiazolidine-2-thiones as Nucleophiles in Intermolecular Michael Additions Source: PubMed URL

- Title: Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy Source: PubMed URL

- Title: Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF Source: ResearchGate URL

- Title: Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace Source: ACS Omega URL

- Title: Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace Source: PubMed Central URL

- Title: Thomas H.

- Title: Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism Source: PMC - PubMed Central URL

- Title: Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines Source: PubMed URL

- Title: Oxazolidine hydrolysis.

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

- 1. Buy Oxazolidine, 3-methyl- (EVT-400349) | 27970-32-7 [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxazolidine-2-thiones and thiazolidine-2-thiones as nucleophiles in intermolecular Michael additions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Methyl-Oxazolidine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen, is a versatile molecule with significant applications in synthetic organic chemistry and materials science. Its unique structural features, including its potential for chirality and its role as a masked aldehyde, have made it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Furthermore, its ability to act as a formaldehyde-releasing agent has led to its use in various industrial formulations as a biocide and preservative.

This in-depth technical guide provides a comprehensive overview of 3-methyl-oxazolidine, covering its synthesis, chemical properties, reactivity, and key applications. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-methyl-oxazolidine is fundamental to its application and handling.

| Property | Value | Reference |

| CAS Number | 27970-32-7 | [1] |

| Molecular Formula | C₄H₉NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| IUPAC Name | 3-methyl-1,3-oxazolidine | [1] |

Synthesis of 3-Methyl-Oxazolidine

The most common and straightforward method for the synthesis of 3-methyl-oxazolidine is the condensation reaction between N-methylethanolamine and formaldehyde. This reaction proceeds readily, often under mild conditions, to form the five-membered oxazolidine ring.

General Reaction Scheme

Sources

Molecular weight and chemical formula of 3-methyl-oxazolidine.

An In-depth Technical Guide to 3-Methyl-Oxazolidine: Synthesis, Properties, and Applications

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-methyl-oxazolidine (CAS No. 27970-32-7), a heterocyclic compound of significant interest in synthetic organic chemistry and drug development. We will delve into its fundamental chemical and physical properties, explore common synthetic methodologies with mechanistic insights, and discuss its key applications as a versatile chemical intermediate. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical protocols.

Introduction to 3-Methyl-Oxazolidine

3-Methyl-oxazolidine, also known as N-methyloxazolidine, is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms.[1][2] Its structure is characterized by a saturated ring system with a methyl group attached to the nitrogen atom. This molecule belongs to the broader class of oxazolidines, which are typically synthesized through the condensation reaction of a β-amino alcohol with an aldehyde or ketone.[3] The unique structural arrangement of 3-methyl-oxazolidine imparts a specific reactivity profile, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] Its utility extends to its role as a chiral auxiliary in asymmetric synthesis, highlighting its importance in producing enantiomerically pure compounds.[3]

Chemical and Physical Properties

The fundamental properties of 3-methyl-oxazolidine are crucial for its handling, application, and the design of synthetic routes. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₉NO | [1][2][3] |

| Molecular Weight | 87.12 g/mol | [1][3] |

| IUPAC Name | 3-methyl-1,3-oxazolidine | [1][3] |

| CAS Number | 27970-32-7 | [2][3] |

| Appearance | Data not consistently available; likely a liquid | |

| Boiling Point | ~86-150 °C (range varies by source) | [3][4] |

| Density | ~0.959 g/cm³ | [4] |

| Solubility | Soluble in polar solvents like water and alcohols | [3] |

| Flash Point | 16 °C | [4] |

| Vapor Pressure | 67.5 mmHg at 25°C | [2] |

Synthesis of 3-Methyl-Oxazolidine

The primary and most common method for synthesizing oxazolidines, including 3-methyl-oxazolidine, is the condensation reaction between a β-amino alcohol and an aldehyde. This reaction is a classic example of forming a heterocyclic ring system.

General Reaction Mechanism

The synthesis proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization through the nucleophilic attack of the hydroxyl group on the iminium ion, followed by dehydration to yield the stable oxazolidine ring. The general pathway is illustrated below.

Caption: General reaction pathway for oxazolidine synthesis.

Representative Synthetic Protocol

This protocol describes a general procedure for the synthesis of 3-alkyl oxazolidines, which can be adapted for 3-methyl-oxazolidine. The reaction involves the condensation of 2-hydroxymethyl piperidine with an aldehyde, which serves as a model system for understanding the formation of the oxazolidine ring.[5][6]

Materials:

-

N-methylethanolamine (or other suitable β-amino alcohol)

-

Formaldehyde (or other suitable aldehyde)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous solvent (e.g., Dichloromethane, C₆D₆ for NMR studies)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of the β-amino alcohol in the chosen anhydrous solvent, add anhydrous magnesium sulfate. This acts as a dehydrating agent to drive the reaction forward.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add the aldehyde (e.g., a solution of formaldehyde) to the cooled, stirring mixture. An excess of the aldehyde may be used.

-

Allow the reaction to stir at 0 °C for a set period (e.g., 1 hour) and then warm to room temperature, continuing to stir for several hours (e.g., 24 hours).

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, filter the reaction mixture to remove the magnesium sulfate.

-

Wash the filtered solid with additional solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purify the crude product as necessary, for example, by vacuum distillation.

Causality in Experimental Choices:

-

Anhydrous Conditions: The reaction produces water as a byproduct. Using a dehydrating agent like MgSO₄ is crucial to shift the reaction equilibrium towards the product side, thereby increasing the yield.

-

Controlled Temperature: The initial cooling of the reaction mixture helps to manage the exothermic nature of the condensation and allows for controlled formation of the hemiaminal intermediate.

Reactivity and Applications in Drug Development

3-Methyl-oxazolidine's reactivity is primarily centered around the nitrogen atom in the ring, which can act as a nucleophile.[3] This allows it to participate in substitution reactions with various electrophiles. Furthermore, the oxazolidine ring can be involved in cyclization reactions to form more complex heterocyclic structures, a strategy often employed in drug discovery.[3]

Key Applications:

-

Pharmaceutical Building Block: The oxazolidine scaffold is a key component in several important classes of pharmaceuticals. For instance, it is a structural motif in antibiotics like linezolid, although linezolid itself is an oxazolidinone (containing a carbonyl group).[3][7] The simpler 3-methyl-oxazolidine serves as a precursor or building block for creating more complex and pharmacologically active molecules.[8]

-

Chiral Auxiliary: Due to its inherent chirality (when appropriately substituted), 3-methyl-oxazolidine and its derivatives are valuable as chiral auxiliaries in asymmetric synthesis. This is critical for producing enantiomerically pure compounds, which is often a requirement for modern therapeutics to ensure efficacy and minimize side effects.[3]

-

Formaldehyde-Releasing Agents: Derivatives of 3-methyl-oxazolidine, such as 3,3'-methylenebis(5-methyloxazolidine) (MBO), are used as industrial biocides.[9][10] These compounds function by slowly releasing formaldehyde in aqueous environments, which provides a broad-spectrum antimicrobial effect. This controlled release mechanism is advantageous for preserving industrial products like metalworking fluids and paints.[9][10]

Caption: Key application areas of 3-methyl-oxazolidine.

Safety and Handling

3-Methyl-oxazolidine is classified as a hazardous substance and requires careful handling.

-

Hazards: It is considered a poison by ingestion and skin contact and is a severe eye irritant.[2] When heated to decomposition, it can emit toxic vapors of nitrogen oxides (NOx).[2] It is also a flammable liquid.[4]

-

Precautions:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

3-Methyl-oxazolidine is a fundamentally important heterocyclic compound with a well-defined profile of properties, reactivity, and applications. Its straightforward synthesis from common starting materials, combined with its utility as a versatile intermediate in pharmaceutical and chemical manufacturing, ensures its continued relevance. For researchers and drug development professionals, a thorough understanding of its synthesis, handling requirements, and chemical behavior is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 214264, Oxazolidine, 3-methyl-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Methyl-2-oxazolidinone in Pharmaceutical Synthesis. Retrieved from [Link]

-

ChemBK (2024). 3-Methyl-2-oxazolidone. Retrieved from [Link]

-

Ataman Kimya (n.d.). 3,3'-METHYLENE BIS[5-METHYLOXAZOLIDINE]. Retrieved from [Link]

-

Rock Oil (n.d.). MULTIPURPOSE BIOCIDE. Retrieved from [Link]

-

Chemos GmbH&Co.KG (n.d.). Safety Data Sheet: 3,3'-methylenebis[5-methyloxazolidine]. Retrieved from [Link]

-

Yaya, A. R., et al. (2012). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12275362, 3-Methyl-1,3-oxazolidine-2,4-dione. Retrieved from [Link]

-

Yaya, A. R., et al. (2012). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. Retrieved from [Link]

-

Wiley (n.d.). 3-Methyl-1,3-oxazolidin-2-one. SpectraBase. Retrieved from [Link]

- Google Patents (n.d.). CN110724113B - Synthetic method of 3,3' -methylene bis (5-methyl oxazoline).

-

Sinobio Chemistry (n.d.). Metalworking Fluids Biocide Mbo CAS 66204-44-2 3, 3′-Methylenebis[5-Methyloxazolidine]. Retrieved from [Link]

-

Wiley (n.d.). Oxazolidine, 3-methyl-2-propyl-. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29831, 2-Oxazolidinone, 3-methyl-. Retrieved from [Link]

-

PubChemLite (2025). Oxazolidine, 3-methyl- (C4H9NO). Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. Retrieved from [Link]

-

ResearchGate (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Retrieved from [Link]

-

Taylor & Francis Online (2024). Oxazolidinones with N-methyl benzo-thiazine: synthesis and activity. Retrieved from [Link]

Sources

- 1. Oxazolidine, 3-methyl- | C4H9NO | CID 214264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy Oxazolidine, 3-methyl- (EVT-400349) | 27970-32-7 [evitachem.com]

- 4. CAS # 27970-32-7, 3-Methylthis compound1,3-oxazolidine, N-Methyl-1,3-oxazolidine, N-Methyloxazolidine - chemBlink [chemblink.com]

- 5. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Metalworking Fluids Biocide Mbo CAS 66204-44-2 3, 3′-Methylenebis[5-Methyloxazolidine] - Buy Mbo, mbo chemical, Methylene-Bis (5-methyloxazolidine) Mbo 99% 66204-44-2 Product on Sinobio Chemistry [sinobiochemistry.com]

An In-depth Technical Guide to the Solubility Characteristics of 3-Methyl-Oxazolidine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-methyl-oxazolidine (CAS No: 27970-32-7), a heterocyclic compound of interest in various chemical and pharmaceutical applications. This document, intended for researchers, scientists, and professionals in drug development, delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and discusses its expected behavior in a range of common solvents. While quantitative solubility data for 3-methyl-oxazolidine is not extensively available in public literature, this guide synthesizes foundational chemical principles and data from analogous structures to provide a robust predictive framework.

Introduction and Physicochemical Profile

3-Methyl-oxazolidine, with the chemical formula C₄H₉NO and a molecular weight of approximately 87.12 g/mol , is a five-membered heterocyclic ring containing both a nitrogen and an oxygen atom.[1][2][3] Its structure, featuring a tertiary amine and an ether linkage, dictates its physicochemical properties and, consequently, its solubility in various media. Understanding these solubility characteristics is paramount for its application in synthesis, formulation, and biological studies.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [1][2][4] |

| Molecular Weight | 87.12 g/mol | [1][3] |

| Boiling Point | ~150 °C | [1] |

| CAS Number | 27970-32-7 | [4] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. The dissolution process is driven by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS). For a substance to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the individual solute and solvent. This is largely influenced by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Intermolecular Forces and the Structure of 3-Methyl-Oxazolidine

The molecular structure of 3-methyl-oxazolidine allows for several types of intermolecular interactions:

-

Dipole-Dipole Interactions: The presence of electronegative oxygen and nitrogen atoms in the oxazolidine ring creates a permanent dipole moment in the molecule. This allows for attractive interactions with other polar molecules.

-

Hydrogen Bonding: While 3-methyl-oxazolidine does not have a hydrogen atom directly bonded to the nitrogen or oxygen and thus cannot act as a hydrogen bond donor, the lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This is a crucial factor in its solubility in protic solvents like water and alcohols.

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces present in all molecules and will contribute to the interaction of 3-methyl-oxazolidine with nonpolar solvents.

The interplay of these forces dictates the solubility of 3-methyl-oxazolidine in different solvent classes:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The ability of the oxygen and nitrogen atoms in 3-methyl-oxazolidine to accept hydrogen bonds is the primary driver of its solubility in these solvents.[1] The polar nature of the C-O and C-N bonds also contributes to favorable dipole-dipole interactions. Therefore, 3-methyl-oxazolidine is expected to be readily soluble in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents have significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. Solubility in these solvents will be primarily driven by dipole-dipole interactions. Given the polar nature of 3-methyl-oxazolidine, it is predicted to have good solubility in many polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. The polar nature of 3-methyl-oxazolidine and the energy required to break the dipole-dipole interactions between solute molecules will likely not be sufficiently compensated by the weak solute-solvent interactions. Consequently, 3-methyl-oxazolidine is expected to have limited solubility in nonpolar solvents.

Caption: Logical relationship between 3-methyl-oxazolidine's structure and its predicted solubility.

Quantitative Solubility Data (Illustrative)

As previously stated, specific quantitative solubility data for 3-methyl-oxazolidine is scarce in peer-reviewed literature. However, to provide a practical reference, the following table presents solubility data for a structurally related compound, 5-methyl-3-vinyl-2-oxazolidinone . It is crucial to note that the vinyl and carbonyl groups in this analog will influence its polarity and hydrogen bonding capabilities, and thus its solubility will differ from that of 3-methyl-oxazolidine. This data is presented for illustrative purposes to demonstrate the format of a solubility table.

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Water | Polar Protic | Soluble / Limited | 0.12 | 20 | [5] |

| Ethanol | Polar Protic | Soluble | Data Not Available | - | [5] |

| Methanol | Polar Protic | Moderately Soluble | Data Not Available | - | [5] |

| Acetone | Polar Aprotic | Moderately Soluble | Data Not Available | - | [5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental thermodynamic property. The shake-flask method is a widely accepted and reliable technique for its determination.

Principle

An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solvent is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

3-Methyl-Oxazolidine (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-